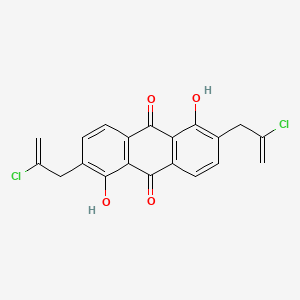
2,6-Bis(2-chloroprop-2-en-1-yl)-1,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with two 2-chloroallyl groups and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups at the 1 and 5 positions. The final step involves the addition of 2-chloroallyl groups at the 2 and 6 positions. This process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The 2-chloroallyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroallyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and 2-chloroallyl groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the 2-chloroallyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroanthracene-9,10-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxyanthracene-9,10-dione: Lacks 2-chloroallyl groups, affecting its overall reactivity and biological activity.
2,6-Bis(2-bromoallyl)-1,5-dihydroxyanthracene-9,10-dione: Similar structure but with bromo substituents, which can alter its chemical properties and reactivity.
Uniqueness
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and 2-chloroallyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry, material science, and biomedical research.
Properties
CAS No. |
113681-13-3 |
|---|---|
Molecular Formula |
C20H14Cl2O4 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2,6-bis(2-chloroprop-2-enyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-9(21)7-11-3-5-13-15(17(11)23)19(25)14-6-4-12(8-10(2)22)18(24)16(14)20(13)26/h3-6,23-24H,1-2,7-8H2 |
InChI Key |
XILBAIOQIGHZQO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=C)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


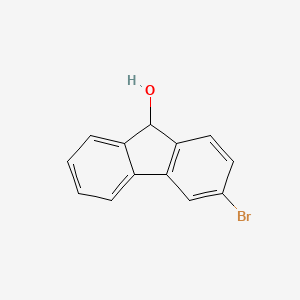
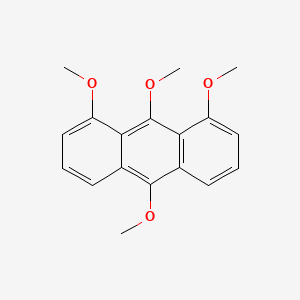
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)

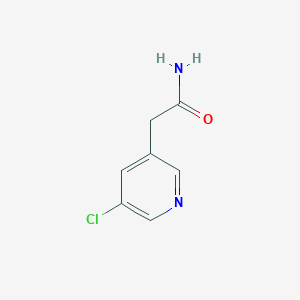
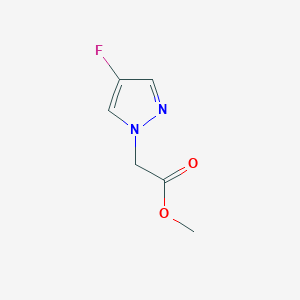
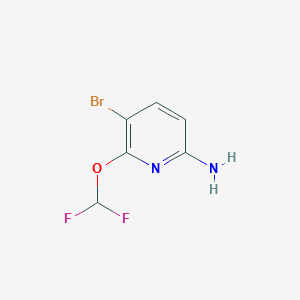
![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)

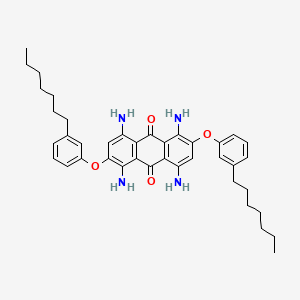
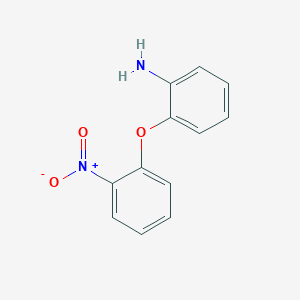
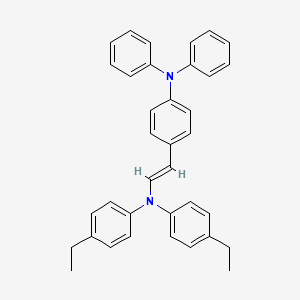
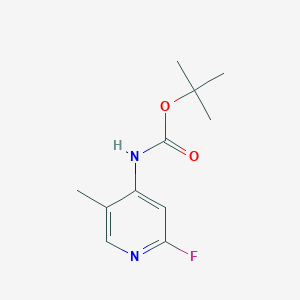
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
